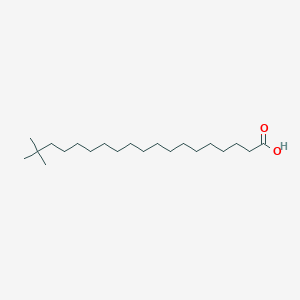![molecular formula C13H17NOS B14520929 1-[(4-Sulfanylphenyl)methyl]azepan-2-one CAS No. 62591-96-2](/img/structure/B14520929.png)
1-[(4-Sulfanylphenyl)methyl]azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Sulfanylphenyl)methyl]azepan-2-one is an organic compound characterized by a seven-membered azepane ring with a sulfanylphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Sulfanylphenyl)methyl]azepan-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(bromomethyl)benzenethiol with azepan-2-one under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Sulfanylphenyl)methyl]azepan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the azepan-2-one ring can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2) with a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-[(4-Sulfanylphenyl)methyl]azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 1-[(4-Sulfanylphenyl)methyl]azepan-2-one exerts its effects is primarily through interactions with specific molecular targets. The sulfanyl group can engage in thiol-disulfide exchange reactions, while the azepan-2-one ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Azepan-2-one: A simpler analog without the sulfanylphenylmethyl substituent.
1-Dodecylazacycloheptan-2-one (Azone®): Known for its use as a penetration enhancer in transdermal drug delivery.
Uniqueness: 1-[(4-Sulfanylphenyl)methyl]azepan-2-one is unique due to the presence of both the azepane ring and the sulfanylphenylmethyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
62591-96-2 |
|---|---|
Molecular Formula |
C13H17NOS |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
1-[(4-sulfanylphenyl)methyl]azepan-2-one |
InChI |
InChI=1S/C13H17NOS/c15-13-4-2-1-3-9-14(13)10-11-5-7-12(16)8-6-11/h5-8,16H,1-4,9-10H2 |
InChI Key |
LQZJWEFOIBZAOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=CC=C(C=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



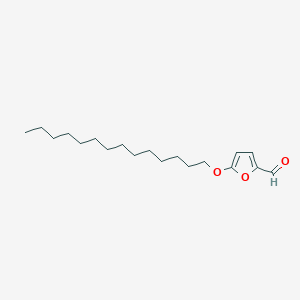
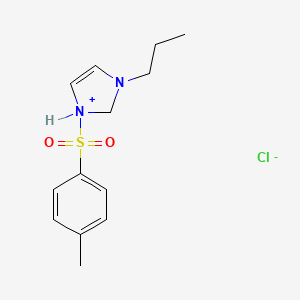
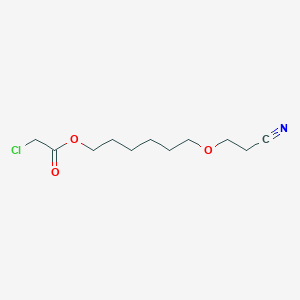
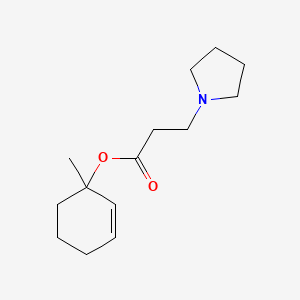
![5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B14520891.png)

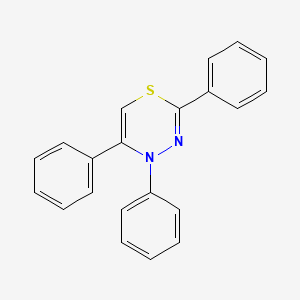
![S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate](/img/structure/B14520899.png)

![[1-(Trifluoromethanesulfonyl)butyl]benzene](/img/structure/B14520904.png)
![Butyltris[(2-methylacryloyl)oxy]stannane](/img/structure/B14520908.png)
